molecular formula C11H17ClN2 B1283850 4-N-BUTYL-BENZAMIDINE HYDROCHLORIDE CAS No. 29147-98-6

4-N-BUTYL-BENZAMIDINE HYDROCHLORIDE

Cat. No.: B1283850
CAS No.: 29147-98-6
M. Wt: 212.72 g/mol
InChI Key: PRLHVXKHKAROHU-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Benzamidine (B55565) Derivatives

4-n-Butyl-benzamidine hydrochloride belongs to the larger class of organic compounds known as benzamidine derivatives. drugbank.com These compounds are characterized by a central benzamidine core, which is a benzene (B151609) ring substituted with an amidine group (-C(NH)NH2). nih.gov The versatility of the benzamidine scaffold allows for a wide range of chemical modifications, leading to a diverse family of derivatives with varied physicochemical properties and biological activities. These derivatives are synthesized for use as intermediates in the creation of pharmaceuticals and pesticides. google.com

Benzamidine and its derivatives are recognized as reversible competitive inhibitors of serine proteases, such as trypsin and trypsin-like enzymes. wikipedia.org This inhibitory activity stems from the ability of the positively charged amidine group to interact with the negatively charged aspartate residue in the S1 specificity pocket of these enzymes. This fundamental interaction has made the benzamidine scaffold a cornerstone in the design of various enzyme inhibitors. wikipedia.org

The broader class of benzamidine derivatives has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. google.comnih.gov These applications include antimicrobial, antifungal, and antithrombotic agents. nih.gov The structural modifications on the benzene ring or the amidine group can significantly influence the potency, selectivity, and pharmacokinetic properties of these derivatives.

Historical Perspective of Benzamidine Research in Medicinal Chemistry

Research into benzamidine and its derivatives has a long-standing history in medicinal chemistry, primarily driven by their ability to inhibit proteases. Initially, benzamidine itself was identified as a simple, yet effective, inhibitor of trypsin. wikipedia.org This discovery paved the way for more extensive investigations into the structure-activity relationships of benzamidine derivatives.

Early studies focused on understanding the fundamental interactions between the benzamidine moiety and the active sites of serine proteases. These investigations were crucial in establishing the concept of using small molecules to target and modulate enzyme activity. The use of benzamidine as a research tool, for instance in protein crystallography to prevent protein degradation by proteases, has been a long-standing practice. wikipedia.org

Over the decades, the focus of benzamidine research has evolved from simple enzyme inhibitors to the development of highly specific and potent drug candidates. A notable example of a drug containing the benzamidine moiety is dabigatran (B194492), an anticoagulant that directly inhibits thrombin. wikipedia.org The journey from the initial discovery of benzamidine's inhibitory properties to the development of sophisticated drugs like dabigatran highlights the enduring importance of this chemical class in medicinal chemistry.

Significance of this compound as a Research Probe and Lead Compound

This compound has emerged as a significant molecule in benzamidine research, serving both as a valuable research probe and a promising lead compound for drug discovery. Its specific chemical structure, featuring a butyl group at the 4-position of the benzene ring, confers distinct properties that have been exploited in various scientific investigations.

As a research probe, this compound has been instrumental in studying the structure and function of enzymes, particularly serine proteases. The butyl group can explore deeper hydrophobic pockets within an enzyme's active site, providing valuable information about the topology and chemical nature of these binding sites. This has been particularly useful in the field of allosteric modulation, where compounds bind to a site distinct from the primary active site to modulate enzyme activity. nih.gov For instance, the related compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine hydrogen chloride (AC-42) has been used as a research probe to investigate allosteric binding sites on the muscarinic M1 receptor. nih.gov

Furthermore, this compound has shown potential as a lead compound in the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The specific substitution pattern of this compound can serve as a starting point for the design of more potent and selective inhibitors of specific proteases. The development of novel butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease treatment has utilized lead compounds that, while not benzamidines themselves, demonstrate the principle of optimizing a lead structure for better therapeutic effect. nih.gov The exploration of diverse chemical libraries, including those with benzamidine derivatives, is a common strategy in the search for new drug candidates. frontiersin.org

The table below summarizes the key attributes of this compound:

AttributeDescription
Chemical Formula C11H17ClN2 jwpharmlab.com
Molecular Weight 212.7217 g/mol jwpharmlab.com
CAS Number 29147-98-6 jwpharmlab.com
Primary Role Research Probe, Lead Compound
Mechanism of Action Likely competitive inhibition of serine proteases, with the butyl group potentially interacting with hydrophobic pockets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-8H,2-4H2,1H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLHVXKHKAROHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Biological Target Interactions of 4 N Butyl Benzamidine Hydrochloride

Serine Protease Inhibition Profile of Benzamidines

Benzamidine-based compounds are a well-established class of inhibitors that target serine proteases, a large family of enzymes characterized by a highly reactive serine residue in their active site. nih.govbio-world.comsigmaaldrich.comwikipedia.org These enzymes play crucial roles in a vast array of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The inhibitory activity of benzamidine (B55565) derivatives is primarily attributed to the structural mimicry of the guanidino group of arginine, a common substrate residue for many serine proteases.

The inhibitory action of benzamidine and its derivatives against serine proteases is typically characterized by competitive and reversible kinetics. nih.govsigmaaldrich.comwikipedia.org In this classic model of enzyme inhibition, the inhibitor molecule, which often resembles the substrate, competes for binding to the active site of the enzyme. youtube.com When the inhibitor is bound, it prevents the substrate from accessing the active site, thereby blocking the catalytic reaction.

The interaction is reversible, meaning the inhibitor binds to the enzyme through non-covalent forces—such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions—and can dissociate from the enzyme, restoring its activity. youtube.comscielo.br The amidinium group of benzamidine is positively charged at physiological pH and forms a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. scielo.br This interaction anchors the inhibitor in the active site. The benzene (B151609) ring and its substituents can then form additional hydrophobic and van der Waals interactions with the surrounding residues of the binding pocket, influencing the inhibitor's potency and selectivity. nih.gov

The strength of this reversible interaction is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to occupy half of the enzyme's active sites. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus more potent inhibition. youtube.com

The benzamidine scaffold has been extensively explored as a template for designing inhibitors against a wide range of serine proteases. The specificity and potency of inhibition can be modulated by altering the substituents on the benzamidine ring.

Trypsin, a digestive enzyme produced in the pancreas, is the archetypal serine protease and a primary target for benzamidine-based inhibitors. nih.govnih.govnih.gov Benzamidine acts as a potent competitive inhibitor of trypsin by directly blocking the substrate-binding site. scielo.brnih.gov The positively charged amidine group fits snugly into the S1 pocket of trypsin, which contains the negatively charged Asp189, mimicking the side chain of trypsin's natural substrates, arginine and lysine. scielo.br

Numerous studies have investigated how modifications to the benzamidine structure affect its affinity for trypsin and other trypsin-like enzymes. nih.govnih.gov The binding affinity is influenced by factors such as the hydrophobicity and electronic properties of the substituents. nih.gov

Inhibition of Trypsin-like Enzymes by Benzamidine Derivatives

Compound Enzyme Kᵢ (μM) Inhibition Type
Benzamidine Trypsin 21 Competitive
Benzamidine Tryptase 20 Competitive

This table presents a selection of inhibition data for benzamidine and related compounds against trypsin and trypsin-like enzymes. Data compiled from multiple sources. scielo.brmedchemexpress.com

Thrombin and plasmin are critical serine proteases involved in the blood coagulation cascade and fibrinolysis, respectively. Thrombin converts fibrinogen to fibrin (B1330869) to form blood clots, while plasmin degrades fibrin to dissolve clots. nih.gov Due to their central roles in hemostasis, both enzymes are important therapeutic targets.

Benzamidine and its derivatives are known to inhibit both thrombin and plasmin. nih.govbio-world.comsigmaaldrich.comnih.gov The inhibition is competitive, with the amidine group interacting with the S1 specificity pocket of these enzymes in a manner similar to trypsin. nih.gov Structure-activity relationship studies have shown that the binding affinity of benzamidine derivatives to thrombin is significantly affected by the hydrophobicity of the substituents on the benzene ring. nih.gov For plasmin, both the hydrophobicity and electron-donating properties of the substituents influence the binding. nih.gov Multivalent benzamidine molecules have been shown to be significantly more potent inhibitors of plasmin compared to their monovalent counterparts, highlighting the importance of avidity effects. nih.gov

Inhibition Constants (Kᵢ) of Benzamidine for Key Serine Proteases

Enzyme Kᵢ (μM)
Thrombin 320

This table shows the inhibition constants of benzamidine for thrombin and plasmin. Data sourced from multiple studies. medchemexpress.com

Urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to active plasmin and is implicated in cancer cell invasion and metastasis due to its role in extracellular matrix degradation. nih.govnih.gov Factor Xa (fXa) is another key serine protease that sits (B43327) at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade, making it a prime target for anticoagulant drugs. acs.orgahajournals.org

Benzamidine-based structures have served as a foundational scaffold for the development of inhibitors for both uPA and Factor Xa. nih.govnih.govresearchgate.net For uPA, inhibitors like p-aminobenzamidine have been shown to competitively block its enzymatic activity. nih.govucsd.edu The design of potent and selective Factor Xa inhibitors has often involved linking two basic moieties, such as benzamidine, with appropriate spacers to interact with different subsites of the enzyme. acs.orgacs.org The selectivity of these inhibitors is crucial to avoid off-target effects on other related serine proteases. acs.org

Inhibition Profile of Benzamidine against uPA and Factor Xa

Enzyme Kᵢ (μM)
Urokinase-type Plasminogen Activator (uPA) 97

This table displays the inhibition constants of benzamidine for uPA and Factor Xa. Data compiled from available research. medchemexpress.com

Kallikrein-related peptidases (KLKs) are a family of 15 secreted serine proteases that are involved in a variety of physiological processes. nih.goviese.edu Dysregulation of KLK activity has been linked to several diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. core.ac.uknih.gov Twelve of the fifteen KLKs have trypsin-like specificity, preferring to cleave after basic residues like arginine, which makes them susceptible to inhibition by benzamidine-based compounds. nih.gov

The development of specific inhibitors for individual KLKs is challenging due to the high degree of structural similarity within the family. However, research has led to the discovery of potent benzamidine-based inhibitors with improved selectivity for certain KLKs, such as KLK6. core.ac.uk Structure-guided design approaches have been instrumental in developing compounds that can differentiate between the subtle differences in the active sites of various KLKs and other serine proteases like trypsin. core.ac.uk

Inhibition of Key Serine Proteases

Other Serine Protease Interactions

Benzamidine and its derivatives are recognized as competitive inhibitors of a wide range of serine proteases. The positively charged amidinium group of the benzamidine moiety typically interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The specificity and potency of inhibition by substituted benzamidines are influenced by the nature of the substituent on the benzene ring.

Research on a series of substituted benzamidines has demonstrated that the inhibitory activity against various human serine proteases—such as trypsin, thrombin, and plasmin—is dependent on the physicochemical properties of the substituent. nih.gov For instance, the interaction with thrombin is largely influenced by the hydrophobicity of the substituent, while the inhibition of trypsin is affected by a more complex interplay of molar refractivity and molecular weight. nih.gov

The n-butyl group in 4-n-butyl-benzamidine hydrochloride is a hydrophobic alkyl chain. Based on the structure-activity relationships of similar compounds, it is anticipated that this butyl group would occupy and interact with hydrophobic regions within or near the active site of serine proteases. This hydrophobic interaction would likely enhance the binding affinity of the compound compared to unsubstituted benzamidine.

CompoundTrypsin Ki (µM)Thrombin Ki (µM)Plasmin Ki (µM)
Benzamidine35220350
4-Aminobenzamidine6.28.53.2
4-Chlorobenzamidine18110120

This table presents data for related compounds to illustrate the general inhibitory activities of benzamidine derivatives. The data does not represent this compound.

Allosteric Modulation and Non-Competitive Interactions

The primary mechanism of action for benzamidine derivatives as serine protease inhibitors is competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site. However, the possibility of allosteric modulation or non-competitive interactions cannot be entirely ruled out without specific experimental investigation of this compound.

Non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, is less commonly observed for benzamidine-based inhibitors of serine proteases. The established binding mode of the benzamidine headgroup in the active site strongly supports a competitive mechanism.

Molecular Recognition and Binding Site Analysis within Enzyme Active Sites

The molecular recognition of benzamidine derivatives by serine proteases is a well-characterized process. The amidinium group is crucial for anchoring the inhibitor in the S1 specificity pocket through a salt bridge with the conserved aspartate residue. The benzene ring of the inhibitor is typically positioned within the active site, making hydrophobic and van der Waals interactions with the surrounding amino acid residues.

For this compound, the n-butyl group at the 4-position of the benzene ring would be expected to extend into a hydrophobic sub-pocket or a surface groove adjacent to the S1 pocket. The precise orientation and interactions of this butyl group would depend on the specific topology of the enzyme's active site.

In the case of trypsin, the S1 pocket is a deep, negatively charged cleft that readily accommodates the benzamidine moiety. The butyl group of this compound could potentially interact with hydrophobic residues lining the entrance to the S1 pocket or within the broader active site cleft. Computer modeling of other substituted benzamidines has suggested that direct interaction between the substituent and the enzyme surface is a critical factor in determining the inhibitory activity. nih.gov

The binding of a substituted benzamidine within the active site of a serine protease can be summarized by the following key interactions:

Interaction TypeInvolved Moiety of InhibitorInteracting Enzyme Residue (Typical)
Ionic Interaction (Salt Bridge)Amidinium groupAspartate (e.g., Asp189 in trypsin)
Hydrogen BondingAmidinium groupSerine, Glycine backbone atoms
Hydrophobic InteractionsBenzene ringAromatic/aliphatic residues in the active site
Hydrophobic Interactionsn-Butyl groupResidues in hydrophobic sub-pockets

This table provides a generalized overview of the expected binding interactions.

Structure Activity Relationship Sar and Structure Inhibition Relationship Sir Studies for 4 N Butyl Benzamidine Hydrochloride and Its Analogs

Elucidation of Essential Structural Features for Potency and Efficacy

The benzamidine (B55565) moiety serves as a foundational scaffold in the design of inhibitors for various enzymes, particularly serine proteases. Its inherent positive charge allows it to act as a bioisostere for the guanidinium (B1211019) group of arginine, enabling it to bind effectively to the negatively charged S1 specificity pocket of enzymes like trypsin and thrombin.

Research consistently demonstrates that while the core benzamidine structure is essential for baseline activity, substitutions on the phenyl ring or the amidine nitrogen are crucial for enhancing potency. A study evaluating 52 benzamidine derivatives against boar sperm acrosin found that all synthesized analogs were more potent inhibitors than the parent benzamidine molecule. nih.gov This underscores the importance of appended functional groups in achieving high efficacy.

Key Research Findings on Structural Features:

Structural FeatureObservationImplication for ActivitySource
Benzamidine Core Replacement of the benzamide (B126) phenyl group with aliphatic groups leads to inactive compounds.The aromatic system is critical for binding affinity, likely through pi-stacking or hydrophobic interactions. nih.gov
Substitutions A series of 52 derivatives all proved to be more potent than unsubstituted benzamidine against acrosin. nih.govSubstitutions are key to modulating potency and achieving high efficacy. nih.gov
Multivalency Increasing the number of benzamidine moieties (valency) enhances inhibitory effect on plasmin. nih.govHigher valency improves statistical rebinding and increases local inhibitor concentration. nih.gov
Linker Length In multivalent inhibitors, shorter linkers between benzamidine units improve inhibition. nih.govShorter linkers increase effective concentration and minimize entropic penalties. nih.gov

Influence of N-Butyl and other N-Substitutions on Biological Activity

The substitution pattern on the nitrogen atoms of the amidine group or other nitrogen-containing substituents profoundly impacts biological activity. While specific data on the N-butyl group of 4-n-butyl-benzamidine hydrochloride is contextual, the principles of N-alkylation are well-established in SAR studies.

A common strategy, known as homologation, involves systematically increasing the length of an alkyl chain. For instance, replacing a hydrogen atom with methyl, ethyl, n-propyl, and n-butyl groups often reveals an optimal chain length for activity, beyond which potency may decrease due to steric hindrance or unfavorable hydrophobic interactions. drugdesign.org

Studies on novel benzamidine analogs designed for periodontitis treatment showed that converting a primary amidine to more complex imino bases via reaction with various aldehydes resulted in compounds with significant antimicrobial activity, indicating that modification at the nitrogen can be a successful strategy for developing new therapeutic agents. nih.govmdpi.com

Regiospecificity and Stereochemical Considerations in Benzamidine Activity

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of substituents on the aromatic ring (regiospecificity) are critical determinants of a molecule's ability to interact with its biological target.

Regiospecificity: The position of substituents on the benzamidine ring or associated scaffolds can dramatically alter biological activity.

In studies of SARS-CoV PLpro inhibitors, the position of an amino group on the benzamide moiety was found to be a significant factor in its inhibitory capacity. nih.gov

For a series of pentacyclic benzimidazole (B57391) derivatives, the antiproliferative activity was markedly higher when an N,N-dimethylaminopropyl amino side chain was positioned at the C-7 position of the pentacyclic skeleton compared to other locations. nih.gov

When developing TRPV1 antagonists, it was found that for halogen substitutions, placement at the 5-position resulted in greater antagonism than placement at the 6-position. researchgate.net

Stereochemistry: The chirality of a molecule is often pivotal for its biological function, as enzymes and receptors are chiral environments.

In a series of benzamide inhibitors, the inversion of the stereocenter of the ethylnaphthylamine side chain completely abolished its inhibitory activity. nih.gov

For N-(4-t-butylbenzyl) propanamide TRPV1 antagonists, the biological activity was highly stereospecific, with the (S)-configuration being the active form and the (R)-configuration showing a marked loss of activity. nih.gov

Similarly, in a series of N-(4-benzamidino)-oxazolidinones, a diastereoisomer of a potent inhibitor showed a significant loss of potency, confirming the importance of the specific stereochemical arrangement for binding to the target enzyme, KLK6. researchgate.net

These findings collectively demonstrate that a precise spatial orientation and substitution pattern are essential for the optimal interaction between benzamidine derivatives and their biological targets.

Optimization of Selectivity Profiles against Diverse Biological Targets

A significant challenge in drug design is achieving selectivity, where a compound potently inhibits its intended target while having minimal effect on other, often closely related, proteins. Benzamidine derivatives are known to inhibit a range of serine proteases, including plasmin, thrombin, and trypsin. nih.gov Optimizing the molecular structure is key to tailoring their selectivity profile.

A noteworthy example comes from the development of inhibitors for kallikrein-related peptidase 6 (KLK6), a serine protease implicated in neurodegenerative diseases and cancer. Through structure-guided design, researchers were able to rapidly progress from an initial hit to highly selective inhibitors. By modifying the oxazolidinone scaffold attached to the benzamidine warhead, they developed compounds with potent, single-digit nanomolar inhibition of KLK6 while showing high selectivity over the closely related enzyme trypsin.

Selectivity of N-Benzamidine-Oxazolidinone Inhibitors:

CompoundPotency vs. KLK6 (IC₅₀)Selectivity vs. TrypsinKey Structural FeatureSource
Inhibitor 32 Single-digit nanomolar> 25-foldOptimized oxazolidinone core researchgate.net
Inhibitor 34 Single-digit nanomolar> 100-foldModified P2' substituent researchgate.net

This targeted optimization demonstrates that subtle changes to the inhibitor's structure can exploit minor differences in the active sites of related enzymes, thereby achieving a desired selectivity profile. The general principle holds that the valency, linker length, and specific substitutions on multivalent benzamidines can also be fine-tuned to selectively inhibit a desired serine protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This method is invaluable for predicting the activity of novel compounds and guiding the design of more potent derivatives. Several QSAR studies have been successfully applied to benzamidine analogs.

One approach, Multivariate Image Analysis-based QSAR (MIA-QSAR), uses pixels from 2D images of the molecules as descriptors to build a predictive model. This method was effectively used to develop a robust model for the inhibitory activity of benzamidine compounds against malaria. archivepp.com

In another study focusing on benzylidene hydrazine (B178648) benzamides as anticancer agents against human lung cancer cells, a QSAR equation was developed that linked the compound's activity (pIC₅₀) to descriptors such as solubility (Log S), rerank score, and molar refractivity (MR). The resulting model showed strong predictive power. jppres.com

QSAR Equation: pIC₅₀ = 0.738 (Log S) – 0.031 (rerank) + 0.017 (MR) -1.359 jppres.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been used. These models provide 3D contour maps that visualize the regions around a molecule where steric, electrostatic, or other fields positively or negatively influence activity, offering direct insights for structural modification. nih.gov

Descriptors found to be significant in various QSAR models for benzamidine and bisamidine derivatives include atomic van der Waals volume, molecular topology, dipole moment, and heat of formation, indicating that a combination of steric, electronic, and topological properties governs their biological activity. researchgate.netresearchgate.net

Summary of QSAR Studies on Benzamidine Derivatives:

QSAR Model TypeTarget/ActivityKey Findings/DescriptorsStatistical QualitySource
MIA-QSAR Antimalarial2D image pixels used as descriptors to create a predictive model.Robust and predictive model developed. archivepp.com
GA-SMLR QSAR NMT Inhibition (Antifungal)Descriptors included atomic van der Waals volume, topology, and dipole moment.R² = 0.819, Q² = 0.740 researchgate.net
2D-QSAR Anticancer (Lung)Descriptors included Log S, rerank score, and Molar Refractivity (MR).R² = 0.849, Q² = 0.61 jppres.com
3D-QSAR (CoMFA/CoMSIA) PARP-1 InhibitionDocking-based alignment produced robust models with steric and electrostatic contour maps.q² > 0.7 nih.gov

These modeling studies provide powerful tools for rational drug design, helping to prioritize the synthesis of new benzamidine derivatives with enhanced potency and selectivity.

Computational and Theoretical Approaches in 4 N Butyl Benzamidine Hydrochloride Research

Molecular Docking and Binding Mode Predictions of Benzamidine (B55565) Ligands

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in the early stages of drug design for screening virtual libraries and for understanding the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov

The process involves placing the ligand, in this case a benzamidine derivative, into the active site of a receptor protein and evaluating the interaction energy using a scoring function. mdpi.com The three-dimensional structure of the ligand is generated and optimized, often using a force field like MMFF94. mdpi.comresearchgate.net The ligand's conformational flexibility is explored within the defined binding pocket to identify the most favorable binding pose. nih.gov The final predicted conformation, or binding mode, is ranked based on a docking score, which quantifies the binding affinity. mdpi.com

Key interactions predicted by docking studies for benzamidine-like scaffolds often involve hydrogen bonds with specific amino acid residues in the target's active site. mdpi.com For instance, in studies with benzamide (B126) derivatives, hydrogen bonds with residues such as ARG 76 and GLY 101 were identified as critical for binding, mirroring the interactions of co-crystallized ligands. mdpi.com By analyzing these interactions, researchers can predict how modifications to the benzamidine scaffold, such as the n-butyl group in 4-n-butyl-benzamidine, might enhance or alter binding affinity.

Table 1: Key Aspects of Molecular Docking for Benzamidine Ligands

ParameterDescriptionRelevance to Benzamidine Research
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms. MMFF94 is a common example. mdpi.comUsed to generate and optimize the 3D conformation of the benzamidine ligand before and during the docking process. mdpi.com
Binding Site A specific region on the receptor protein where the ligand is predicted to bind. It is often defined based on a co-crystallized ligand. mdpi.comGuides the docking simulation to the relevant pocket on the target protein for the benzamidine derivative. mdpi.com
Docking Score A numerical value that estimates the binding affinity between the ligand and the receptor. Lower scores typically indicate stronger binding. mdpi.comUsed to rank and prioritize different benzamidine derivatives and predict their potential efficacy as inhibitors. mdpi.com
Binding Mode The predicted spatial orientation and conformation of the ligand within the receptor's active site. mdpi.comReveals critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the benzamidine-protein complex. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. researchgate.netunibo.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the benzamidine ligand within the binding site of its target protein under simulated physiological conditions. unibo.it

A key application of MD is to assess the stability of the binding pose predicted by docking. researchgate.net For example, in simulations of a benzamidine-trypsin complex, the ligand was placed at various distances from the known binding site. Over the course of a 1000-nanosecond simulation, the ligand's movement was tracked, and its ability to find and remain in the correct binding pose was evaluated. researchgate.net The stability is often quantified by calculating the root mean squared deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over time suggests a stable binding mode. researchgate.net

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex using methods like the Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA). nih.gov This provides a more accurate estimation of binding affinity than docking scores alone. nih.gov Techniques such as thermal titration molecular dynamics can also qualitatively estimate the stability of a protein-ligand complex by observing how the native binding mode is conserved as the temperature is progressively increased in a series of simulations. nih.gov

Table 2: Parameters in a Typical Molecular Dynamics Simulation for a Benzamidine-Target Complex

ParameterExample Value/ConditionPurpose in the Simulation
Simulation Time 100 - 1000 nanoseconds (ns) researchgate.netTo allow sufficient time for the system to equilibrate and for relevant conformational changes to occur. researchgate.net
Temperature 300 K (physiological)To simulate the thermal motions of atoms under conditions relevant to a biological environment. researchgate.net
Root Mean Squared Deviation (RMSD) Measured in Ångströms (Å) researchgate.netTo quantify the deviation of the ligand's position from a reference structure (e.g., the docked pose) over time, indicating stability. researchgate.net
Binding Free Energy (MMPBSA) Calculated in kcal/mol nih.govTo provide a quantitative estimate of the binding affinity, helping to differentiate between strong and weak binders. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to gain a deeper understanding of the electronic properties of a molecule like 4-n-butyl-benzamidine. researchgate.net Unlike the classical mechanics approach of molecular docking and MD, QM methods model the electronic structure of the molecule, providing valuable insights into its intrinsic reactivity and ability to interact with a biological target. researchgate.netresearchgate.net

These calculations can determine several key molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap often correlates with higher reactivity. researchgate.net

Other important outputs include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule and helps predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net Additionally, global reactivity parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived to further characterize the molecule's reactive nature. researchgate.net This information is vital for understanding how the benzamidine scaffold participates in chemical reactions and forms interactions within a protein's active site.

Table 3: Insights from Quantum Mechanical Calculations for Benzamidine Derivatives

QM Calculation/ParameterInformation ProvidedSignificance for Drug Design
HOMO/LUMO Energies Energy of the highest occupied and lowest unoccupied molecular orbitals. researchgate.netThe energy gap (ΔE) indicates chemical reactivity and kinetic stability. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.netPredicts regions of the molecule likely to engage in electrostatic interactions, such as hydrogen bonding. researchgate.net
Chemical Hardness (η) & Softness (S) Measures the resistance to change in electron configuration. researchgate.netHelps to understand the stability and reactivity of the benzamidine scaffold. researchgate.net
Electronegativity (χ) Describes the power of the molecule to attract electrons. researchgate.netProvides insight into the molecule's ability to participate in charge-transfer interactions. researchgate.net

De Novo Design and Virtual Screening for Novel Benzamidine Scaffolds

Virtual screening and de novo design are powerful computational strategies for discovering new and diverse chemical entities with therapeutic potential. nih.govnih.gov These methods are particularly valuable for identifying novel inhibitors based on a known active scaffold like benzamidine.

Virtual Screening (VS) is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a database, ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand, like a benzamidine derivative, as a template to find other molecules in a database with similar shapes or chemical features.

Prospective virtual screening studies have successfully identified numerous new inhibitors with diverse molecular scaffolds that would have been missed by traditional screening methods. nih.gov

De Novo Design , on the other hand, involves the computational creation of novel molecules from scratch. arxiv.org Algorithms can build new chemical structures atom-by-atom or by combining molecular fragments within the constraints of the target's binding site. This approach can be coupled with reinforcement learning to optimize the designed molecules for multiple properties simultaneously, such as binding affinity, potency, and synthetic accessibility. arxiv.org These methods can be used to generate novel benzamidine-based scaffolds with improved properties compared to existing compounds.

Table 4: Computational Workflow for Discovering Novel Scaffolds

StepDescriptionObjective
1. Library Preparation Curation of a large database of chemical compounds (e.g., ChemDiv) for screening. nih.govTo create a diverse set of molecules to be tested computationally.
2. Target Definition Preparation of the 3D structure of the target protein and definition of the active site. nih.govTo prepare the receptor for structure-based virtual screening.
3. Virtual Screening High-throughput docking of the compound library against the target's active site. nih.govTo identify a smaller subset of "hit" compounds with high predicted binding affinity. nih.gov
4. Hit Prioritization Ranking of hits based on docking scores, interaction analysis, and other calculated properties.To select the most promising candidates for further experimental testing. nih.gov
5. De Novo Design (Optional) Using computational algorithms to design new molecules based on the scaffold of the best hits or within the binding site. arxiv.orgTo generate novel chemical matter with potentially superior properties. arxiv.org

Advanced Analytical Methodologies for Research on 4 N Butyl Benzamidine Hydrochloride

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized 4-n-butyl-benzamidine hydrochloride. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals for this compound would confirm the presence and connectivity of the butyl group and the substituted benzene (B151609) ring. ¹³C NMR provides complementary information by identifying all unique carbon environments in the molecule. For the parent compound, benzamidine (B55565) hydrochloride, ¹H NMR spectra are well-documented. chemicalbook.comnih.gov The analysis of the 4-n-butyl derivative would show characteristic signals for the aliphatic butyl chain in addition to the aromatic protons.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula (C₁₁H₁₆N₂). rsc.org The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation, showing characteristic losses of fragments from the parent molecule. While spectra for the exact compound are proprietary, data for the related N-butylbenzamide shows predictable fragmentation that helps in structural analysis. nist.govnih.gov

UV-Vis Spectroscopy UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The resulting spectrum provides information about the electronic transitions within the molecule and can be used for quantitative analysis. nih.gov The analysis would be expected to show absorption maxima characteristic of the substituted benzene ring system.

TechniquePurposeExpected Observations for this compound
¹H NMRTo identify proton environments and their connectivity.Signals in the aromatic region (for the benzene ring) and aliphatic region (for the n-butyl chain).
¹³C NMRTo identify all unique carbon atoms.Distinct signals for aromatic carbons and the four carbons of the butyl group.
Mass Spectrometry (MS)To determine molecular weight and fragmentation patterns.A molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.
UV-Vis SpectroscopyTo analyze electronic transitions and for quantification.Absorption bands in the UV region characteristic of the substituted aromatic ring.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Purity Assessment High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and research chemicals. nih.gov A validated HPLC method for this compound would involve developing a specific mobile phase and stationary phase (column) combination that can effectively separate the target compound from any potential impurities. nih.gov Method validation would include tests for linearity, precision, accuracy, and robustness to ensure reliable and reproducible purity measurements. nih.govnih.gov The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Isolation in Research In a research setting, column chromatography is a fundamental technique used for the purification of synthesized compounds on a preparative scale. rsc.org After a chemical reaction to produce this compound, the crude product mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (eluent) is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases. This allows for the isolation of the pure compound for subsequent analysis and use. rsc.org

MethodApplicationKey Parameters
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification.Stationary phase (column type), mobile phase composition, flow rate, detection wavelength.
Column ChromatographyPurification and isolation of the synthesized compound.Adsorbent (e.g., silica gel), eluting solvent system, column dimensions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Sensitive detection and quantification of impurities. nih.govCombines HPLC separation with mass spectrometric detection for high specificity.

Biochemical Assay Methodologies for Enzyme Inhibition Kinetics

Benzamidine and its derivatives are well-known for their ability to inhibit serine proteases, such as trypsin and thrombin, by acting as competitive inhibitors that bind to the enzyme's active site. wikipedia.orgchemicalbook.com Biochemical assays are crucial for characterizing the inhibitory activity of this compound against its target enzymes.

These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By measuring the initial reaction velocity at various substrate and inhibitor concentrations, key kinetic parameters can be determined. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency, while the inhibition constant (Kᵢ) provides a more absolute measure of binding affinity. chemicalbook.comnih.gov The data from these kinetic studies are used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to quantify the inhibitor's potency, which is critical for its application in research as a specific enzyme inhibitor. nih.gov

ParameterDefinitionSignificance in Research
IC₅₀ (Half-maximal Inhibitory Concentration)The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.Provides a functional measure of the inhibitor's potency in a specific assay condition. nih.gov
Kᵢ (Inhibition Constant)The dissociation constant for the enzyme-inhibitor complex; a measure of the affinity of the inhibitor for the enzyme.An absolute value that allows for comparison of inhibitor affinities across different studies and conditions. nih.gov
Mechanism of Inhibition (e.g., Competitive)Describes how the inhibitor interacts with the enzyme and substrate (e.g., binds to the same site as the substrate).Elucidates the fundamental mode of action of the inhibitor.

X-ray Crystallography for Ligand-Protein Complex Structural Determination

To understand the inhibitory mechanism of this compound at an atomic level, X-ray crystallography is the definitive technique. This method allows for the determination of the three-dimensional structure of the inhibitor bound within the active site of its target protein.

The process involves co-crystallizing the target enzyme (e.g., trypsin) with the inhibitor. nih.gov These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be modeled. rcsb.orgnih.gov Structural studies of trypsin in complex with the parent compound, benzamidine, have revealed in detail how the positively charged amidine group forms key salt-bridge interactions with the carboxylate side chain of the Asp189 residue at the bottom of the enzyme's S1 specificity pocket. nih.govresearchgate.net For this compound, a crystal structure would precisely reveal the orientation of the butyl group and how it interacts with other residues in the binding site, providing invaluable insights for structure-based drug design and for understanding the determinants of binding affinity and selectivity. rcsb.org

TechniqueObjectiveKey Information ObtainedExample PDB Entry (Related Compound)
X-ray CrystallographyTo determine the 3D structure of the inhibitor-enzyme complex.Atomic coordinates, bond distances, protein-ligand interactions, solvent structure.1BTY (Bovine beta-trypsin in complex with benzamidine) rcsb.org

Preclinical Research Applications and Potential in Chemical Biology

Role as a Chemical Probe for Specific Enzyme Target Validation

Benzamidine (B55565) and its derivatives are well-known for their ability to act as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. This inhibitory action stems from the structural similarity of the benzamidine moiety to the side chain of arginine, a common substrate for these enzymes. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site, effectively blocking substrate binding.

While direct studies validating 4-N-butyl-benzamidine hydrochloride as a chemical probe for a specific enzyme target are not prominent in the available literature, the established precedent of benzamidine derivatives in this role is strong. For instance, a wide array of substituted benzamidines has been synthesized and evaluated for their inhibitory activity against various proteases. This allows researchers to probe the function of these enzymes and validate them as therapeutic targets. The N-butyl substitution in this compound would likely influence its binding affinity and selectivity for different proteases, a hypothesis that warrants further investigation to establish its utility as a specific chemical probe.

Application in In Vitro Enzymatic Screening and Biochemical Pathway Studies

The utility of benzamidine derivatives extends to their application in in vitro enzymatic screening and the elucidation of biochemical pathways. Due to their well-characterized interaction with serine proteases, these compounds are often used as positive controls or as scaffolds for the development of more potent and selective inhibitors.

To illustrate the impact of substitutions on the benzamidine scaffold, the following table presents the inhibitory constants (Ki) of a selection of benzamidine derivatives against boar acrosin.

CompoundKi (M)
Benzamidine4.0 x 10⁻⁶
α-(4-Amidino-2,6-diiodophenoxy)-3-nitrotoluene4.5 x 10⁻⁸
4-Amidinophenyl-3',4'-dichlorobenzoate1.3 x 10⁻⁷
4-Amidinophenyl-4'-isopropylbenzoate2.5 x 10⁻⁷
4-Amidinophenyl-4'-n-butylbenzoate2.8 x 10⁻⁷

This table is adapted from a study on the structure-activity relationships of benzamidine derivatives as acrosin inhibitors and is intended for illustrative purposes.

Investigation of Antifungal Activities of Benzamidine Derivatives

The search for novel antifungal agents has led researchers to explore various chemical scaffolds, including benzamidine derivatives. Several studies have reported the synthesis and evaluation of benzamidine-containing compounds for their activity against a range of fungal pathogens.

While specific data on the antifungal properties of this compound is scarce, research on other benzamidine derivatives has shown promising results. For example, a series of novel benzamidine derivatives incorporating 1,2,3-triazole moieties exhibited notable in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea, two significant plant pathogenic fungi. nih.govnih.gov Interestingly, some of these compounds demonstrated weak in vitro activity but excellent in vivo effectiveness, suggesting a complex mechanism of action or the involvement of host-mediated effects. nih.govnih.gov The structure of the benzamidine derivative, including the nature of the substituents, plays a crucial role in determining its antifungal potential. nih.gov The presence of the n-butyl group in this compound could influence its ability to penetrate fungal cell walls and membranes, a key factor in antifungal activity.

Exploration in Antiviral Research, such as Influenza Virus Inhibition

Benzamidine derivatives have also been investigated for their potential as antiviral agents, particularly against the influenza virus. Research in this area has suggested that the antiviral mechanism of these compounds may involve the inhibition of virus-induced inflammation.

A study on the anti-influenza activity of various benzamidine derivatives reported that these compounds exhibited a significant antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee. Notably, the study included a compound identified as N-cyclo-hexyl-N-n-butyl-benzamidine hydrochloride (T-217), which is structurally related to this compound. The chemotherapeutic effects of this and other benzamidine derivatives were distinct, highlighting the importance of the specific chemical structure in determining antiviral efficacy. This finding suggests that this compound could also possess anti-influenza properties, a hypothesis that would require direct experimental validation.

Contribution to Early-Stage Drug Discovery Efforts and Lead Optimization (Preclinical Focus)

The collective body of research on benzamidine derivatives underscores their importance in early-stage drug discovery and lead optimization. The benzamidine scaffold serves as a valuable starting point for the design of new therapeutic agents targeting a variety of diseases. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry.

While this compound itself is not a widely commercialized drug, its chemical structure represents a data point in the broader landscape of benzamidine-based drug discovery. The synthesis and evaluation of compounds like this contribute to our understanding of how different functional groups, such as the n-butyl group, influence biological activity. For instance, a study on the synthesis and biological evaluation of benzamides and benzamidines as inhibitors of EGFR tyrosine kinase demonstrated that modifications to the core structure could lead to high cell growth inhibition. This iterative process of synthesis, biological testing, and structural modification is fundamental to the development of new and improved medicines.

Future Perspectives and Emerging Research Avenues for 4 N Butyl Benzamidine Hydrochloride

Development of Highly Selective and Potent Benzamidine (B55565) Inhibitors

A primary challenge and a significant research focus is the development of benzamidine derivatives with high potency and selectivity for specific enzyme targets. While benzamidine itself is a known reversible inhibitor of serine proteases like trypsin, plasmin, and thrombin, its lack of specificity can be a limitation. caymanchem.comdrugbank.com Future research is geared towards fine-tuning the benzamidine structure to achieve inhibition of a single desired target, thereby minimizing off-target effects.

Research has shown that modifications to the benzamidine core can lead to specific inhibition of other enzyme classes, such as protein tyrosine kinases. For instance, certain benzamide (B126) and benzamidine derivatives have been designed as mimics of 4-anilinoquinazolines to specifically inhibit Epidermal Growth Factor Receptor (EGFR) and v-Src tyrosine kinases. nih.gov Cyclic benzamidines, in particular, have demonstrated potent inhibition of EGFR. nih.gov This suggests that exploring cyclized versions or other constrained architectures of 4-n-butyl-benzamidine could yield highly selective inhibitors.

The development of novel benzamidine analogues as antimicrobial agents is another promising avenue. Studies involving the synthesis of new imino bases of benzamidine have shown significant antimicrobial activity against pathogens that trigger periodontitis, with some derivatives exhibiting better inhibition against P. aeruginosa than standard antibiotics. nih.gov

Table 1: Inhibitory Activity of Various Benzamidine Derivatives

Compound Class Target Enzyme Activity/Concentration Source
Benzamides (1c, 1d) EGFR Tyrosine Kinase Specific Inhibition at 10 µg/mL nih.gov
Benzamidine (2a) EGFR Tyrosine Kinase Specific Inhibition at 10 µg/mL nih.gov
Benzamide (1j) v-Src Kinase Specific Inhibition at 10 µg/mL nih.gov
Benzamidine (2d) v-Src Kinase Specific Inhibition at 10 µg/mL nih.gov
Cyclic Benzamidines (3a, 3b) EGFR Tyrosine Kinase Potent Inhibition at 1.0 µg/mL nih.gov

This table is generated based on data presented in the referenced studies.

Future efforts will likely involve creating large libraries of 4-n-butyl-benzamidine analogues with diverse substitutions on the benzene (B151609) ring and modifications to the amidine group itself. High-throughput screening of these libraries against panels of enzymes will be crucial for identifying compounds with superior potency and selectivity profiles.

Identification and Validation of Novel Molecular Targets for Benzamidine Derivatives

Expanding the therapeutic applications of benzamidine derivatives requires the identification and validation of new molecular targets beyond the well-trodden path of serine proteases. The chemical properties of the benzamidine group make it an effective pharmacophore for interacting with various biological macromolecules. drugbank.com

Emerging research indicates that benzamidine-based compounds can target a wider range of proteins than previously thought. As mentioned, specific derivatives have shown activity against kinases like EGFR and v-Src. nih.gov Another area of exploration is their potential as antifungal agents. Computational studies on benzimidazole (B57391) derivatives (a related heterocyclic scaffold) have shown promise as inhibitors of enzymes involved in ergosterol (B1671047) synthesis, a key component of fungal cell membranes. mdpi.com This suggests that benzamidine derivatives could be rationally designed to target fungal enzymes.

Furthermore, the antimicrobial potential of benzamidines against bacteria responsible for conditions like periodontitis opens up new therapeutic possibilities. nih.gov Validating the specific microbial enzymes that these compounds inhibit will be a critical step in their development as antibiotics. Future research should employ techniques such as chemical proteomics and activity-based protein profiling to screen for new binding partners of 4-n-butyl-benzamidine and its analogues within human cells and pathogens, thus uncovering novel therapeutic targets.

Integration of Advanced Computational Modeling for Enhanced Design

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of drug candidates. nih.goveco-vector.comnih.gov For benzamidine derivatives, advanced computational methods are pivotal in rationalizing structure-activity relationships (SAR) and designing next-generation inhibitors with improved properties. emanresearch.orgemanresearch.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations have been used to model the interaction of benzamidine derivatives with the EGFR kinase domain, providing insights into the binding mode that can guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed atomic picture of the dynamic behavior of a ligand-protein complex over time. researchgate.net Extensive MD simulations, aggregating to microseconds of data, have been used to reconstruct the entire binding process of benzamidine to its target, trypsin, revealing metastable states and the potential of mean force along the binding pathway. nih.gov This level of detail is crucial for understanding the thermodynamics and kinetics of binding.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a powerful method for establishing a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For related scaffolds, QSAR models have been successfully generated to predict the antifungal activity of new derivatives, demonstrating a strong agreement between computational predictions and experimental results. mdpi.commdpi.com

Table 2: Application of Computational Methods in Benzamidine Derivative Design

Computational Method Application Key Findings/Outcomes Source
Molecular Docking Predicting binding mode of benzamidines in EGFR kinase domain. Calculation of LigScore2 scoring functions to compare binding with known inhibitors like erlotinib. nih.gov
Molecular Dynamics (MD) Simulating the binding process of benzamidine to trypsin. Complete reconstruction of the binding pathway and identification of intermediate states. nih.govresearchgate.net
3D-QSAR Modeling Predicting antifungal activity of benzimidazole derivatives. Development of models with high predictive power (R² > 0.80) to screen for new candidate inhibitors. mdpi.commdpi.com

This table summarizes applications of computational techniques as described in the referenced literature.

The integration of these computational tools allows for the virtual screening of vast chemical libraries and the de novo design of novel benzamidine architectures tailored for specific targets before committing to laborious and expensive chemical synthesis. nih.govemanresearch.org

Exploration of Innovative Synthetic Strategies for Complex Benzamidine Architectures

The synthesis of diverse and structurally complex benzamidine derivatives is essential for exploring their full therapeutic potential. While classical methods like the Pinner reaction (reacting a nitrile with an alcohol and HCl followed by ammonolysis) are well-established, they have limitations. google.com Modern organic synthesis is focused on developing more efficient, versatile, and environmentally friendly strategies.

Recent advances in synthetic methodology offer new ways to construct benzamidine-containing molecules:

Catalytic Hydrogenation: An improved method involves the formation of a benzamidoxime (B57231) from a benzonitrile (B105546), followed by catalytic hydrogenation using catalysts like Raney Ni or ionic liquid-supported nano-metal catalysts to obtain the final benzamidine. google.com The use of ionic liquids represents a greener and more efficient approach where the catalyst is recoverable. google.com

Multi-step Synthesis from Functionalized Precursors: Complex benzamidine derivatives can be built through multi-step sequences starting from readily available materials. For example, derivatives with long alkyl chains have been synthesized in five steps from the corresponding N-(n-bromoalkyl)phthalimides. acs.org

Cascade Annulation Reactions: A highly innovative strategy involves using cost-effective iron catalysts to achieve a cascade annulation of amidines with gem-difluoroalkenes. acs.orgacs.org This method allows for the rapid assembly of complex heterocyclic structures, such as trisubstituted 1,3,5-triazines, by forming multiple C-N bonds in a single pot. acs.orgacs.org Such strategies enable the incorporation of the amidine functionality into larger, more complex molecular frameworks.

Future synthetic efforts will likely focus on developing combinatorial approaches, potentially on solid-phase supports, to rapidly generate large libraries of diverse benzamidine derivatives. nih.gov The development of novel catalytic systems that allow for the direct and selective functionalization of the benzamidine core will also be a key area of research, enabling the creation of previously inaccessible chemical structures for biological evaluation.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

  • Methodology : Employ:
  • CETSA : Thermal shift assays to confirm target binding in lysates.
  • BRET/FRET : Real-time monitoring of receptor conformational changes.
  • CRISPR knockouts : Confirm phenotype rescue upon target gene deletion . Triangulate data with transcriptomics (RNA-seq) to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.